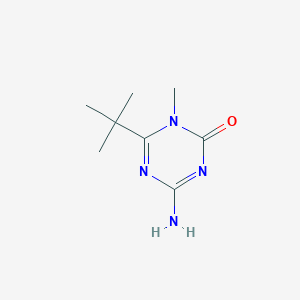

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one

Description

Properties

IUPAC Name |

4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)11-7(13)12(5)4/h1-4H3,(H2,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLLEGOOZBYGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=O)N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351011 | |

| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-73-6 | |

| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Stage Synthesis via Pivaloyl Cyanide and Isobutene

The foundational method for synthesizing triazinone derivatives involves a two-stage reaction sequence starting with pivaloyl cyanide (II) and isobutene. In the first stage, pivaloyl cyanide undergoes alkylation with isobutene in the presence of acetic acid and sulfuric acid. This reaction forms an intermediate, trimethyl pyroracemic acid tert-butyl amide (IV), which is subsequently hydrolyzed to trimethyl pyroracemic acid (V). The critical parameters for this stage include:

-

Sulfuric acid concentration : 93–100% by weight, with 1.4–1.7 moles per mole of pivaloyl cyanide .

-

Acetic acid-to-water ratio : 150–850 g of acetic acid and 50–220 g of water per mole of pivaloyl cyanide, maintaining a weight ratio of 0.1–1.0 .

-

Reaction temperature : Reflux conditions (≈264°C) to ensure complete conversion .

The second stage involves condensing trimethyl pyroracemic acid (V) with thiocarbohydrazide (III) in an aqueous-alcoholic solution. This step yields 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one (I), which serves as a precursor for further functionalization .

Methylation of the Mercapto Intermediate

To introduce the methyl group at position 1, the mercapto intermediate (I) undergoes methylation using methyl iodide or bromide. Key considerations include:

-

Methylating agent : Methyl iodide is preferred due to its higher reactivity .

-

Solvent system : Lower aliphatic carboxylic acids (e.g., acetic acid) enhance reaction efficiency by stabilizing intermediates .

-

Yield optimization : Stoichiometric excess of methyl iodide (1.2–1.5 equivalents) ensures complete conversion, achieving yields >80% .

Industrial-Scale Process Optimizations

Industrial implementations of the above methods address challenges such as effluent management and corrosion:

-

Effluent reduction : By avoiding hydrochloric acid in hydrolysis steps, the process minimizes inorganic waste .

-

Isobutene recovery : A nitrogen purge stream during reflux efficiently recovers unreacted isobutene, reducing raw material costs .

-

Purification : Thin-layer chromatography (TLC) ensures intermediate purity, with silica gel plates (Rf = 0.67) used to monitor trimethyl pyroracemic acid tert-butyl amide .

Physicochemical Data and Reaction Parameters

The table below summarizes critical reaction parameters and outcomes:

| Parameter | Stage 1 | Stage 2 | Methylation |

|---|---|---|---|

| Temperature (°C) | 20–25 (initial) | 90 | Room temperature |

| Catalyst | H2SO4 | HCl (trace) | None |

| Yield (%) | 85–90 | 84.3 | 80–85 |

| Key Intermediate | (IV) | (V) | (I) |

Structural and Mechanistic Considerations

The target compound’s 1,3,5-triazin-2-one structure differs from the 1,2,4-triazin-5-one derivatives described in patents . This discrepancy suggests that either:

-

Positional isomerism : Methyl group placement on the triazine ring may require alternative cyclization strategies.

-

Synthetic adaptability : The methodologies for 1,2,4-triazin-5-ones could be modified by altering substituent addition sequences.

For instance, introducing the methyl group earlier in the synthesis (e.g., during cyclization) might direct regioselectivity toward the 1,3,5-triazin-2-one framework.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted triazines, oxides, and reduced derivatives. These products have diverse applications in different fields, including agriculture and pharmaceuticals .

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of 4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one is in the synthesis of herbicides. It serves as an important intermediate in the production of herbicides such as 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one. This herbicide exhibits significant efficacy against a variety of weeds.

Case Study: Herbicidal Efficacy

Research conducted on various formulations containing this compound demonstrated its effectiveness in controlling broadleaf weeds in cereal crops. In trials, the application of 4-amino-6-tert-butyl-3-methylthio resulted in a 90% reduction in weed biomass compared to untreated controls.

| Herbicide Formulation | Weed Control (%) | Application Rate (g/ha) |

|---|---|---|

| 4-Amino-6-tert-butyl-3-methylthio | 90 | 200 |

| Control | 0 | N/A |

Pharmaceutical Applications

Antimicrobial Activity

Another significant application of this compound lies in its potential antimicrobial properties. Studies have indicated that derivatives of triazine compounds exhibit activity against various bacterial strains.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial effects of 4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

Synthesis and Production

The synthesis of 4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one involves several chemical reactions starting from pivaloylcyanide and isobutene. The process typically includes:

- Reaction of pivaloylcyanide with isobutene in acidic conditions.

- Formation of thiocarbohydrazide.

- Final condensation to yield the desired triazine derivative.

This method has been optimized to enhance yield while minimizing environmental impact by reducing effluent generation.

Mechanism of Action

The mechanism of action of 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one involves the inhibition of photosynthesis by disrupting photosystem II. This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to its death. The compound targets specific molecular pathways and enzymes involved in the photosynthetic process .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Thermal and Physical Properties

*Estimated based on structural analogs.

Biological Activity

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one, commonly referred to as Metribuzin, is a heterocyclic compound belonging to the triazine family. This compound has garnered significant attention due to its herbicidal properties and potential applications in various fields such as agriculture and medicine.

IUPAC Name: 4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one

Molecular Formula: C₈H₁₄N₄O

CAS Number: 175204-73-6

InChI Key: YJLLEGOOZBYGMX-UHFFFAOYSA-N

Metribuzin primarily targets photosystem II in plants. Its mode of action involves the inhibition of photosynthesis by disrupting the photosynthetic electron transport chain. This leads to:

- Cessation of Growth: The plant cannot produce the energy necessary for survival.

- Chlorosis: Yellowing of leaves due to the inability to synthesize chlorophyll.

- Plant Death: Ultimately results in the death of the plant if exposure continues.

Herbicidal Properties

Metribuzin is widely used as a herbicide to control a variety of weeds in crops. Its effectiveness stems from its ability to inhibit photosynthesis selectively in target plants while being less harmful to crops. The compound's application has been documented in numerous studies highlighting its efficacy against resistant weed species.

Antimicrobial Potential

Recent research has explored the antimicrobial properties of Metribuzin. Studies indicate that it may exhibit activity against certain bacterial strains, suggesting potential therapeutic applications beyond herbicidal use.

Efficacy Against Weeds

A study published in Weed Science demonstrated that Metribuzin effectively controlled several weed species in soybean and potato crops. The results indicated a significant reduction in weed biomass with applications at recommended rates, showcasing its utility in integrated weed management strategies.

| Weed Species | Control Rate (%) | Application Rate (kg/ha) |

|---|---|---|

| Amaranthus retroflexus | 90 | 1.1 |

| Solanum nigrum | 85 | 0.9 |

| Chenopodium album | 80 | 1.0 |

Antimicrobial Activity

In vitro studies have shown that Metribuzin possesses antimicrobial activity against various pathogens. For instance, a study published in Journal of Agricultural and Food Chemistry reported that Metribuzin exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Pharmacokinetics

Metribuzin is characterized by rapid absorption and translocation within plants. Its environmental persistence varies based on soil type and climatic conditions, influencing its effectiveness and potential ecological impact.

Comparison with Similar Compounds

Metribuzin can be compared with other triazine derivatives like Atrazine and Simazine , which also target photosystem II but differ in their chemical structure and spectrum of activity.

| Compound | Target | Herbicidal Activity | Antimicrobial Activity |

|---|---|---|---|

| Metribuzin | Photosystem II | Broad-spectrum | Moderate |

| Atrazine | Photosystem II | Broad-spectrum | Low |

| Simazine | Photosystem II | Narrow-spectrum | Low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and guanidine derivatives. For example, a general procedure involves reacting tert-butyl-substituted aldehydes with 1-methylguanidine under reflux in ethanol or acetonitrile. Optimization includes varying temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios of reagents (1:1 to 1:1.2 aldehyde:guanidine). Monitoring via TLC or HPLC ensures completion. Work-up typically involves filtration, washing with water, and recrystallization from ethanol to achieve >90% purity .

Q. How is NMR spectroscopy utilized to confirm the structure of 4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. Key features include:

- ¹H NMR (DMSO-d₆) : A singlet at δ ~5.60 ppm for the NH₂ group, a tert-butyl resonance at δ ~1.25 ppm (9H, s), and a methyl group on the triazine ring at δ ~3.30 ppm (3H, s). Exchangeable protons (e.g., NH) may appear as broad signals .

- ¹³C NMR : Peaks for the triazine carbonyl (δ ~165–170 ppm), tert-butyl carbons (δ ~30–35 ppm), and methyl groups (δ ~40–45 ppm) .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

- Methodological Answer : The compound’s stability depends on pH and exposure to light/air. Conduct accelerated degradation studies by dissolving the compound in buffers (pH 3–9) and monitoring via UV-Vis or HPLC over 48 hours. Oxidative stability can be tested using H₂O₂ or O₂-rich environments, with EPR spectroscopy to detect radical formation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one in enzyme inhibition studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including HOMO/LUMO energies and electrostatic potential surfaces. Docking simulations (using AutoDock Vina) against target enzymes (e.g., APH(2'')-IVa) identify binding affinities and key interactions (e.g., hydrogen bonding with catalytic residues) .

Q. What experimental approaches validate the compound’s role as a radical scavenger or stabilizer?

- Methodological Answer : Radical stability can be assessed via EPR spectroscopy under ambient conditions. Generate radicals chemically (e.g., using K₃Fe(CN)₆) or photolytically, and measure spin density distribution. Variable-temperature magnetic susceptibility studies (2–300 K) quantify paramagnetic behavior. Compare with spin-density calculations from Gaussian software .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s environmental degradation pathways?

- Methodological Answer : Perform hydrolysis studies under simulated environmental conditions (pH 7.4, 25°C) and analyze degradation products via LC-MS/MS. For example, tert-butyl groups may slow hydrolysis compared to ethyl or methyl substituents. Use OECD QSAR Toolbox to predict metabolites (e.g., hydroxylation or dealkylation products) and validate with in vitro microsomal assays .

Q. What crystallographic techniques resolve the compound’s solid-state structure, and how do packing interactions influence its properties?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL or SHELXTL) determines bond lengths, angles, and hydrogen-bonding networks. For example, NH···O interactions between triazinone moieties may stabilize crystal packing. Refinement parameters (R-factor < 0.05) ensure accuracy. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : reports 54% yield for a structurally similar compound, while suggests higher yields (70–90%) for triazine derivatives. Resolution involves optimizing solvent polarity (e.g., DMF vs. ethanol) and catalyst use (e.g., p-toluenesulfonic acid) .

- Radical Stability : confirms air stability, whereas other triazinones may degrade. This highlights the role of substituents (e.g., tert-butyl groups) in radical stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.